molecular formula C11H20N2O2 B8505884 3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propionic acid

3-(Octahydro-2h-pyrido[1,2-a]pyrazin-2-yl)propionic acid

Cat. No. B8505884
M. Wt: 212.29 g/mol
InChI Key: MKOZODJPABAPBE-UHFFFAOYSA-N
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Patent
US06992085B2

Procedure details

A solution of 6.0 g of the compound obtained in Step A in 50 ml of ethanol and 25 ml of a 1M sodium hydroxide solution is heated for 5 hours at 50° C. and then concentrated to dryness in vacuo and dried in the presence of P2O5 to yield the expected compound.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[N:6]([CH2:7][CH2:8][C:9]([O:11]CC)=[O:10])[CH2:5][CH2:4][N:3]2[CH2:14][CH2:15][CH2:16][CH2:17][CH:2]12.[OH-].[Na+]>C(O)C>[CH2:1]1[N:6]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH2:5][CH2:4][N:3]2[CH2:14][CH2:15][CH2:16][CH2:17][CH:2]12 |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C1C2N(CCN1CCC(=O)OCC)CCCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in the presence of P2O5

Outcomes

Product
Name
Type
product
Smiles
C1C2N(CCN1CCC(=O)O)CCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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